Disodium bisethylphenyltriaminotriazine stilbenedisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium bisethylphenyltriaminotriazine stilbenedisulfonate is a synthetic compound known for its applications in various industries, particularly in the field of fluorescent brighteners. This compound is characterized by its complex molecular structure, which includes stilbene and triazine moieties, making it highly effective in enhancing the brightness and whiteness of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium bisethylphenyltriaminotriazine stilbenedisulfonate is synthesized through a multi-step process. The synthesis begins with the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine. This reaction forms a dichloro-sym-triazinyl intermediate, which is then further condensed with amines through nucleophilic substitution reactions on the triazine moiety . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium bisethylphenyltriaminotriazine stilbenedisulfonate undergoes various chemical reactions, including:
Substitution Reactions: The triazine moiety can undergo nucleophilic substitution reactions with different amines.
Oxidation and Reduction: The stilbene part of the molecule can participate in oxidation and reduction reactions, although these are less common in industrial applications.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include 2,4,6-trichloro-1,3,5-triazine, various amines, and solvents like dimethylformamide (DMF) or acetonitrile. Reaction conditions often involve moderate temperatures and controlled pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound are typically derivatives with modified triazine or stilbene groups, depending on the specific reagents and conditions used.
Scientific Research Applications
Disodium bisethylphenyltriaminotriazine stilbenedisulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent brightener in various materials, including textiles and papers.
Biology: Investigated for its potential antimicrobial properties due to the presence of stilbene moieties.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Widely used in the textile industry to enhance the whiteness and brightness of fabrics.
Mechanism of Action
The mechanism of action of disodium bisethylphenyltriaminotriazine stilbenedisulfonate involves its ability to absorb ultraviolet light and re-emit it as visible light, thereby enhancing the brightness and whiteness of materials. The stilbene moiety plays a crucial role in this process by undergoing photochemical reactions that result in fluorescence . Additionally, the triazine moiety contributes to the stability and solubility of the compound in various applications.
Comparison with Similar Compounds
Disodium bisethylphenyltriaminotriazine stilbenedisulfonate can be compared with other fluorescent brighteners, such as:
Disodium 4,4’-bis-(1,3,5-triazinylamino)stilbene-2,2’-disulfonate: Similar in structure but may have different substituents on the triazine moiety.
(Z)-3,4’,5-trimethoxylstilbene-3’-O-phosphate disodium: A stilbene derivative with different functional groups, used for its cytotoxic activity against tumor cells.
The uniqueness of this compound lies in its specific combination of stilbene and triazine moieties, which provide both fluorescent properties and chemical stability, making it highly effective in its applications.
Properties
CAS No. |
24565-13-7 |
---|---|
Molecular Formula |
C36H34N12Na2O6S2 |
Molecular Weight |
840.8 g/mol |
IUPAC Name |
disodium;5-[[4-anilino-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H36N12O6S2.2Na/c1-3-37-31-43-33(39-25-11-7-5-8-12-25)47-35(45-31)41-27-19-17-23(29(21-27)55(49,50)51)15-16-24-18-20-28(22-30(24)56(52,53)54)42-36-46-32(38-4-2)44-34(48-36)40-26-13-9-6-10-14-26;;/h5-22H,3-4H2,1-2H3,(H,49,50,51)(H,52,53,54)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+1/p-2/b16-15+;; |
InChI Key |
MMNFJSXNIHPIPR-VRZXRVJBSA-L |
SMILES |
CCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Isomeric SMILES |
CCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Key on ui other cas no. |
24565-13-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.